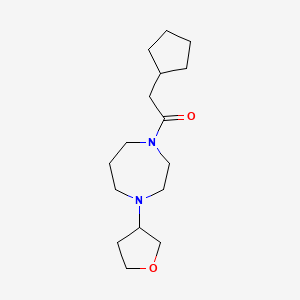
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H28N2O2 and its molecular weight is 280.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a cyclopentyl group and a tetrahydrofuran moiety attached to a diazepane ring. This unique configuration may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are crucial for modulating mood and anxiety levels.
2. Antidepressant Activity
In preclinical studies, compounds with similar structures have shown promise as potential antidepressants. They may exert their effects through the inhibition of reuptake transporters for serotonin (5-HT) and norepinephrine (NE), thereby increasing the availability of these neurotransmitters in the synaptic cleft.
3. Anxiolytic Effects
The anxiolytic properties of related compounds suggest that this compound could be effective in reducing anxiety symptoms. This effect may be mediated by modulation of GABAergic transmission, enhancing inhibitory neurotransmission in the brain.
Case Studies
Several studies have explored the biological activity of related diazepane derivatives:
- Study 1 : A study published in Journal of Medicinal Chemistry examined a series of diazepane derivatives and their effects on serotonin receptors. Results indicated that modifications to the diazepane ring could enhance binding affinity and selectivity for specific receptor subtypes .
| Compound | Receptor Affinity (Ki, nM) | Activity |
|---|---|---|
| Compound A | 50 | Antidepressant |
| Compound B | 30 | Anxiolytic |
| 2-Cyclopentyl... | TBD | TBD |
Propiedades
IUPAC Name |
2-cyclopentyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQTPJZRIBPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














